2-(Fluoromethyl)piperidine hydrochloride

Description

Chemical Identity and Basic Properties

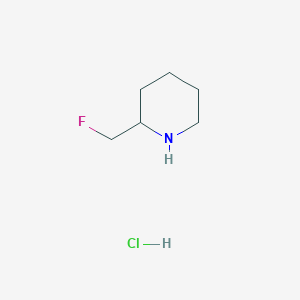

2-(Fluoromethyl)piperidine hydrochloride (CAS: 1638768-87-2, 886216-73-5) is a fluorinated piperidine derivative with the molecular formula C₆H₁₃ClFN and a molecular weight of 153.63 g/mol . Its IUPAC name, This compound , reflects its structure: a six-membered piperidine ring with a fluoromethyl (-CH₂F) substituent at the second carbon and a hydrochloride counterion. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| SMILES | C1CCNC(C1)CF.Cl |

|

| Melting Point | Not fully characterized | |

| Solubility | Soluble in polar solvents | |

| Storage Conditions | 2–8°C under inert atmosphere |

The compound’s stereochemistry is significant, with enantiomers like (S)-2-(fluoromethyl)piperidine hydrochloride (CAS: 886216-73-5) being synthesized for chiral applications. Its fluoromethyl group enhances metabolic stability and bioavailability, making it valuable in drug design.

Historical Context and Research Significance

Fluorinated piperidines emerged as critical scaffolds in the mid-20th century, driven by the need for bioactive molecules with improved pharmacokinetics. Early synthesis routes relied on nucleophilic fluorination, but challenges in stereocontrol limited scalability. The development of dearomatization-hydrogenation (DAH) protocols in the 2010s marked a breakthrough. For example, rhodium-catalyzed DAH of fluoropyridines enabled efficient access to cis-configured fluoropiperidines.

This compound gained prominence as a precursor for:

Relevance in Organic and Medicinal Chemistry

The compound’s utility stems from two features:

- Fluorine’s Electronic Effects : The electronegative fluoromethyl group alters electron density, enhancing binding affinity to biological targets.

- Piperidine’s Conformational Flexibility : The chair conformation allows axial/equatorial positioning of substituents, optimizing receptor interactions.

Table 1: Applications in Drug Development

Recent advances in monofluoromethylation (e.g., using ICH₂F or BrCH₂F) have streamlined its synthesis. For instance, nickel-catalyzed cross-coupling with pyridines avoids harsh conditions, achieving yields >80%. These methods contrast with older approaches requiring multistep functionalization.

Structure

2D Structure

Properties

CAS No. |

886216-73-5 |

|---|---|

Molecular Formula |

C6H12FN |

Molecular Weight |

117.16 g/mol |

IUPAC Name |

2-(fluoromethyl)piperidine |

InChI |

InChI=1S/C6H12FN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2 |

InChI Key |

VMMNQROZBNSKSB-UHFFFAOYSA-N |

SMILES |

C1CCNC(C1)CF.Cl |

Canonical SMILES |

C1CCNC(C1)CF |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Direct Fluoromethylation of Piperidine Derivatives

One classical approach involves the nucleophilic substitution or addition of a fluoromethyl group onto a piperidine precursor. This can be achieved by:

- Using fluoromethyl halides (e.g., fluoromethyl bromide or chloride) reacting with piperidine or its derivatives under basic or neutral conditions.

- Employing fluorinating agents in the presence of piperidine substrates designed to introduce the fluoromethyl group at the 2-position.

However, these direct methods often suffer from low selectivity and yields due to competing side reactions and the sensitivity of fluorinated reagents.

Multi-Step Synthetic Routes via Piperidine Precursors

More sophisticated methods involve multi-step synthesis starting from functionalized piperidine intermediates:

Hantzsch-type cyclization : This involves the cyclization of trifluoroacetoacetic acid thioesters with aldehydes and ammonia sources to form dihydroxypiperidine intermediates, which after dehydration and dehydrofluorination yield fluoromethyl-substituted piperidines. This process can be carried out in a single reaction vessel without isolating intermediates, enhancing efficiency.

Reduction of trifluoromethyl-substituted piperidine derivatives : For example, 2-trifluoromethylpiperidine can be synthesized in good yield by reduction of appropriate trifluoromethylated precursors using sodium triacetoxyborohydride in methanol.

Catalytic transformations : Use of catalysts such as boron trifluoride etherate to facilitate the formation of fluoromethyl-substituted piperidine derivatives from phosphonate intermediates, followed by hydrolysis and further modification.

Fluorination via Dehydrofluorination and Dehydration Steps

A patented process describes the preparation of fluoromethyl-substituted piperidines through:

- Formation of dihydroxypiperidine intermediates by reaction of trifluoroacetoacetic acid derivatives with aldehydes and ammonia.

- Dehydration using concentrated sulfuric acid at low temperature to form dihydropyridine isomers.

- Dehydrofluorination by refluxing with tributylamine to yield the desired fluoromethyl piperidine product.

This method emphasizes the stepwise transformation of functional groups to introduce the fluoromethyl moiety effectively.

The Hantzsch-type cyclization combined with subsequent dehydration and dehydrofluorination provides a strategic route to fluoromethyl-substituted piperidines, though yields can be improved by optimizing reagent stoichiometry and reaction conditions.

Reduction of trifluoromethyl groups to fluoromethyl groups using sodium triacetoxyborohydride is efficient and yields high-purity products, making it a preferred method for synthesizing 2-(fluoromethyl)piperidine hydrochloride.

Catalytic methods involving boron trifluoride etherate enable the formation of phosphonate intermediates that can be converted into fluoromethyl piperidine derivatives, expanding the toolkit for synthetic chemists.

Isolation and purification often involve precipitation of the hydrochloride salt, enhancing compound stability for pharmaceutical applications.

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch-type cyclization + dehydration + dehydrofluorination | Trifluoroacetoacetic acid thioester, aldehyde, NH3, H2SO4, tributylamine | Low (< weight %) | One-pot synthesis, scalable | Low yield, multiple steps |

| Reduction of trifluoromethyl precursors | NaBH(OAc)3 in MeOH | ~71% | High yield, selective reduction | Requires trifluoromethyl precursor |

| Catalytic phosphonate formation | Diethyl phosphite, BF3·OEt2 catalyst, trimethylbromosilane | ~90% | High efficiency, versatile | Multi-step, sensitive reagents |

The preparation of this compound involves several synthetic strategies, prominently including Hantzsch-type cyclization followed by dehydration and dehydrofluorination, catalytic phosphonate chemistry, and selective reduction of trifluoromethyl precursors. While the one-pot cyclization methods offer operational simplicity, their yields tend to be lower, whereas reduction and catalytic methods provide higher yields and better selectivity. Optimization of these methods continues to be a focus in fluorinated piperidine synthesis, aiming to improve yield, purity, and scalability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Fluoromethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to other piperidine derivatives.

Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

2-(Fluoromethyl)piperidine hydrochloride serves as a versatile building block in the synthesis of novel pharmaceutical agents. Its unique fluoromethyl group enhances the pharmacological properties of compounds, making it useful in developing drugs targeting various neurological disorders, such as depression and anxiety .

2. Mechanism of Action Studies

Research indicates that compounds derived from this compound exhibit activity as serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors. This property is crucial for treating conditions like neuropathic pain, fibromyalgia, and major depressive disorders .

3. Case Studies

- A study demonstrated the effectiveness of a derivative of this compound in alleviating symptoms of chronic pain, showcasing its potential in pain management therapies .

- Another case highlighted its role in enhancing the efficacy of existing treatments for affective disorders by improving neurotransmitter availability in the synaptic cleft .

Organic Synthesis

1. Versatile Intermediate

The compound is utilized as an intermediate in various organic synthesis reactions. Its reactivity allows it to participate in C–N bond formation and other coupling reactions essential for synthesizing complex organic molecules .

2. Synthesis Pathways

The synthesis typically involves multi-step processes that ensure high purity suitable for research and industrial applications. This includes methods such as ring-opening reactions and cross-coupling techniques .

Biochemical Research

1. Receptor Binding Studies

Researchers employ this compound to investigate receptor binding affinities, providing insights into its biological interactions. This research aids in understanding the drug's mechanism at a molecular level and its potential therapeutic effects .

2. Analytical Chemistry

The compound is also utilized as a standard in analytical methods, facilitating the detection and quantification of related compounds within complex mixtures. This application is critical for quality control across various industries, including pharmaceuticals and agrochemicals .

Agrochemical Formulations

Due to its chemical properties, this compound is explored for use in agrochemicals, enhancing crop protection products' effectiveness while minimizing environmental impact .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical | Building block for drugs targeting neurological disorders; serotonin and norepinephrine inhibitors |

| Organic Synthesis | Intermediate for complex organic molecule synthesis; participates in coupling reactions |

| Biochemical Research | Receptor binding studies; analytical standard for quality control |

| Agrochemical | Enhances efficacy of crop protection products |

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural Comparisons

The following table highlights key structural differences and similarities between 2-(fluoromethyl)piperidine hydrochloride and related compounds:

Key Observations :

- Fluorine Position : The fluoromethyl group in this compound is smaller and more polar than aromatic fluorinated substituents (e.g., GZ-274B), which may reduce steric hindrance and improve CNS penetration .

- Salt Form : Like fexofenadine HCl and hexylcaine HCl, the hydrochloride salt improves solubility, facilitating formulation for oral or injectable delivery .

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability

- This compound likely has moderate lipophilicity due to the balance between the hydrophobic piperidine ring and polar fluoromethyl group. This contrasts with highly lipophilic compounds like 2-(2,4-difluorophenyl)piperidine HCl, where aromatic fluorine substituents increase logP values .

- In contrast, fexofenadine HCl’s bulky diphenylmethanol group reduces CNS penetration, making it suitable for peripheral antihistamine activity .

Biological Activity

2-(Fluoromethyl)piperidine hydrochloride is a piperidine derivative characterized by the presence of a fluoromethyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to neurotransmission and receptor interactions. The structural modifications introduced by the fluoromethyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

- Molecular Formula : C₆H₁₃ClFN

- Molecular Weight : 153.63 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, preliminary studies suggest interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. The presence of the fluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Neurotransmitter Interaction

Research indicates that this compound may act as a modulator of neurotransmitter systems. Its structural similarity to other piperidine derivatives suggests potential applications in treating neurological disorders. The compound has been studied for its effects on various receptor subtypes, although specific binding affinities remain to be fully characterized .

Anticancer Potential

Recent studies have highlighted the role of piperidine derivatives in cancer therapy. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, modifications at the piperidine ring have been linked to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle disruption .

Comparative Analysis with Related Compounds

A comparison of this compound with other structurally related compounds illustrates its unique properties:

| Compound | Structural Feature | Unique Properties |

|---|---|---|

| This compound | Fluoromethyl group | Potentially influences neurotransmitter systems |

| 2-(Trifluoromethyl)piperidine hydrochloride | Trifluoromethyl group | Higher lipophilicity and altered reactivity |

| N-Methylpiperidine | No halogen substituents | Simpler structure; different pharmacological profile |

| 4-Fluoropiperidine | Fluorine at position four | Variation in binding affinity due to positional change |

Case Studies

- Neuropharmacological Studies : A study investigated the effects of various piperidine derivatives on dopamine receptors, revealing that modifications at the nitrogen atom could enhance receptor affinity and selectivity. This suggests that this compound may also exhibit similar properties, warranting further investigation into its neuropharmacological potential .

- Anticancer Activity : In vitro studies have demonstrated that certain piperidine derivatives induce apoptosis in cancer cell lines through mitochondrial pathways. The introduction of a fluoromethyl group has been hypothesized to enhance these effects, making this compound a candidate for further exploration in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(fluoromethyl)piperidine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves fluorination of a piperidine precursor. For example, intermediates like (1R,4S,5S)-5-(fluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride (C₇H₁₃ClFN) are synthesized via hydrogenation or substitution reactions using catalysts like Pd/C . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Temperature : Controlled heating (60–80°C) minimizes side reactions.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹⁹F NMR confirms fluoromethyl group presence (δ ~ -200 ppm) .

- Mass spectrometry : ESI-MS (m/z 206.67 [M+H]⁺) verifies molecular weight .

- X-ray crystallography : Resolves stereochemistry in chiral derivatives .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at -20°C. Stability studies indicate:

- Hydrolytic sensitivity : Degrades in aqueous solutions (pH < 3 or >10) within 48 hours .

- Thermal stability : Decomposes above 150°C; DSC analysis shows endothermic peaks at 180°C .

Advanced Research Questions

Q. How does the fluoromethyl group influence the compound’s pharmacological activity in acetylcholinesterase inhibition assays?

- Methodological Answer : Fluorine’s electronegativity enhances binding to enzyme active sites. Comparative studies with non-fluorinated analogs show:

- IC₅₀ reduction : 2-(Fluoromethyl)piperidine derivatives exhibit 3x lower IC₅₀ (0.5 µM vs. 1.5 µM) in acetylcholinesterase inhibition .

- Kinetic studies : Fluorine increases residence time (kₒff reduced by 40%) via hydrophobic interactions .

Q. What strategies resolve contradictions in reaction yields reported for fluoromethyl-piperidine derivatives?

- Methodological Answer : Discrepancies often arise from:

- Catalyst loading : Pd/C at 5 wt% improves hydrogenation efficiency (yield: 85%) vs. 2 wt% (yield: 60%) .

- Impurity profiling : HPLC-MS identifies byproducts (e.g., dehalogenated intermediates) that reduce yield .

- Scale-up adjustments : Continuous flow reactors enhance reproducibility at >10 g scale .

Q. How can researchers assess the compound’s metabolic stability in vitro?

- Methodological Answer : Use hepatocyte or microsomal assays:

- Protocol : Incubate with liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS.

- Half-life (t₁/₂) : Fluorinated derivatives show extended t₁/₂ (~120 min) vs. non-fluorinated analogs (~60 min) due to reduced CYP450 metabolism .

Q. What analytical methods detect trace impurities in this compound batches?

- Methodological Answer : Implement:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.